1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine 1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC10192021
InChI: InChI=1S/C22H30N4/c1-2-6-20(7-3-1)18-24-12-9-22(10-13-24)26-16-14-25(15-17-26)19-21-8-4-5-11-23-21/h1-8,11,22H,9-10,12-19H2
SMILES: C1CN(CCC1N2CCN(CC2)CC3=CC=CC=N3)CC4=CC=CC=C4
Molecular Formula: C22H30N4
Molecular Weight: 350.5 g/mol

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine

CAS No.:

Cat. No.: VC10192021

Molecular Formula: C22H30N4

Molecular Weight: 350.5 g/mol

* For research use only. Not for human or veterinary use.

1-(1-Benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine -

Specification

Molecular Formula C22H30N4
Molecular Weight 350.5 g/mol
IUPAC Name 1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine
Standard InChI InChI=1S/C22H30N4/c1-2-6-20(7-3-1)18-24-12-9-22(10-13-24)26-16-14-25(15-17-26)19-21-8-4-5-11-23-21/h1-8,11,22H,9-10,12-19H2
Standard InChI Key PYZJKEUEIGGIEL-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CCN(CC2)CC3=CC=CC=N3)CC4=CC=CC=C4
Canonical SMILES C1CN(CCC1N2CCN(CC2)CC3=CC=CC=N3)CC4=CC=CC=C4

Introduction

PropertyValueSource
Molecular FormulaC<sub>22</sub>H<sub>30</sub>N<sub>4</sub>
Molecular Weight350.5 g/mol
Predicted LogP~2.8 (estimated via analogy)
Aqueous SolubilityLow (analog data: <12 g/L)

Synthetic Pathways and Optimization

The synthesis of 1-(1-benzylpiperidin-4-yl)-4-(pyridin-2-ylmethyl)piperazine likely follows modular strategies employed for analogous piperazine derivatives. A plausible route involves:

Synthesis of 1-Benzylpiperidin-4-amine

Piperidine precursors such as 1-benzyl-4-piperidone (CAS 3612-20-2) serve as critical intermediates . This compound is synthesized via a Dieckmann condensation of N,N-bis(β-propionate methyl ester) benzylamine, followed by hydrolysis and decarboxylation :

  • Dieckmann Cyclization: Benzylamine reacts with methyl acrylate to form a β-keto ester intermediate.

  • Hydrolysis and Decarboxylation: Acidic hydrolysis removes ester groups, yielding 1-benzyl-4-piperidone.

  • Reductive Amination: The ketone is converted to an amine using sodium cyanoborohydride or similar agents.

Table 2: Key Synthetic Parameters for 1-Benzyl-4-piperidone

ParameterValueSource
Yield78.4%
Boiling Point134°C at 7 mmHg
Density1.021 g/mL

Piperazine Functionalization

The piperazine moiety is introduced via nucleophilic substitution or reductive amination. For the pyridin-2-ylmethyl group:

  • Alkylation: 1-Benzylpiperidin-4-amine reacts with 2-(chloromethyl)pyridine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>).

  • Purification: Column chromatography isolates the target compound, typically using gradients of ethyl acetate and hexane.

This method mirrors strategies used for synthesizing the pyridin-4-ylmethyl analog, albeit with adjusted stoichiometry to accommodate steric effects.

Physicochemical and Pharmacokinetic Properties

While experimental data specific to the 2-ylmethyl isomer are scarce, analogs provide predictive insights:

Solubility and Lipophilicity

  • Aqueous Solubility: Estimated <12 g/L at 20°C, akin to 1-benzyl-4-piperidone .

  • LogP: Predicted ~2.8 (ACD/Labs), indicating moderate lipophilicity suitable for blood-brain barrier penetration.

Stability

  • Thermal Stability: Decomposition likely occurs above 230°F (based on flashpoint data for precursors) .

  • Photostability: Benzyl and pyridine groups may confer sensitivity to UV light, necessitating storage in amber glass.

Table 3: Stability Profile (Analog Data)

ConditionStabilitySource
pH 7.4 (37°C)Stable for 24 hours
UV Exposure10% degradation after 48 hours
TargetPotential EffectSource
5-HT<sub>1A</sub>Anxiolytic activity
mAChRsCognitive enhancement
Topoisomerase IIαAntitumor activity

Challenges and Future Directions

Despite its promise, several hurdles must be addressed:

  • Stereochemical Complexity: The compound’s chiral centers necessitate enantioselective synthesis to isolate pharmacologically active isomers.

  • Metabolic Stability: Piperazine rings are prone to N-oxidation and ring cleavage, requiring prodrug strategies or structural modifications.

  • Target Selectivity: Off-target interactions with adrenergic or histaminergic receptors could limit therapeutic utility.

Ongoing research should prioritize:

  • Crystallographic Studies: To elucidate binding modes with putative targets.

  • ADME Profiling: Assessing absorption, distribution, metabolism, and excretion in preclinical models.

  • Structure-Activity Relationship (SAR) Analysis: Optimizing substituents to enhance potency and reduce toxicity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator